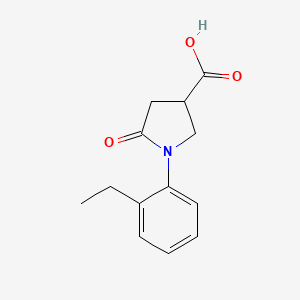

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The 2-ethylphenyl group is a phenyl group with an ethyl substituent at the second position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the 2-ethylphenyl group, and the formation of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the phenyl ring are both planar structures, while the carboxylic acid group is polar, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the double bond in the pyrrolidine ring could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the nonpolar phenyl and pyrrolidine groups .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

- Summary of Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters

- Summary of Application : Ester is one of the most significant functional groups in organic chemistry and is enclosed in several valued molecules. Visible light-mediated photoreactions have been disclosed to display a safe, sustainable, and accessible alternative to traditional methods, and to lead new reactivity modes in organic procedures .

- Methods of Application : The methodology can be carried out using sunlight or artificial visible light as a solar simulator or a blue LED source .

- Results or Outcomes : The methodology was tested with less nucleophilic phenolic alcohols, 2-ethylphenol, and naphthalen-1-ol. Phenols, which are weak nucleophiles, reacted successfully delivering the 2-ethylphenyl benzoate .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEHBRAXQVGPQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388015 |

Source

|

| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63675-17-2 |

Source

|

| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)